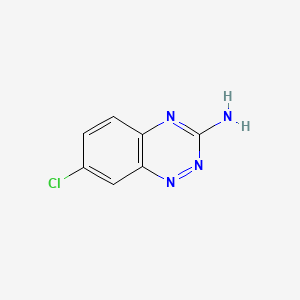

3-Amino-7-chloro-1,2,4-benzotriazine

Vue d'ensemble

Description

3-Amino-7-chloro-1,2,4-benzotriazine is a heterocyclic compound with the molecular formula C7H5ClN4 It is known for its unique structure, which includes a benzotriazine ring substituted with an amino group at the 3-position and a chlorine atom at the 7-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-chloro-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diaminobenzoic acid with phosphoryl chloride (POCl3) to form the desired benzotriazine ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its identity and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation primarily through interactions with reactive oxygen species (ROS) or enzymatic activation. Key pathways include:

-

Free radical generation : Under hypoxic conditions, one-electron reduction generates a benzotriazinyl radical intermediate, which reacts with molecular oxygen to produce cytotoxic ROS such as hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻) .

-

Enzymatic oxidation : NADPH:cytochrome P450 reductase facilitates the formation of reactive intermediates that damage DNA via radical-mediated strand breaks .

Reduction Reactions

Reductive pathways are critical for activating the compound’s bioreductive properties:

-

Hypoxia-selective reduction : In low-oxygen environments, the compound is reduced to a cytotoxic radical species. This reduction is reversible in the presence of oxygen, limiting off-target effects .

-

Two-electron reduction : Yields stable metabolites such as benzotriazine 1-oxide, which exhibit distinct redox properties compared to the parent compound .

Substitution Reactions

The chlorine atom at the 7-position is highly susceptible to nucleophilic substitution:

Nucleophilic Displacement

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| 4-Aminophenol | CH₂Cl₂, triethylamine, RT | 7-(4-Hydroxyphenylamino) derivative | |

| Alkyl/aryl amines | POCl₃, reflux | 7-Substituted benzotriazines |

-

Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where electron-withdrawing groups on the benzotriazine ring enhance reactivity .

Radical-Mediated Reactions

The compound’s antitumor activity is linked to its ability to participate in radical chain reactions:

DNA Radical Trapping

| Radical Type | Rate Constant (M⁻¹s⁻¹) | DNA Context | Source |

|---|---|---|---|

| C1'-radical (ssDNA) | 4.6 × 10⁸ | Single-stranded DNA | |

| C1'-radical (dsDNA) | 1.4 × 10⁷ | Double-stranded DNA |

-

Mechanism : The benzotriazinyl radical abstracts hydrogen atoms from DNA sugar moieties, creating alkaline-labile lesions that lead to strand breaks .

Comparative Reactivity with Analogues

The compound’s redox potential and substituents dictate its reactivity:

| Parameter | 3-Amino-7-chloro-BTZ | Tirapazamine (TPZ) |

|---|---|---|

| E(A/A˙⁻) (mV) | -456 | -450 |

| Radical Trapping Efficiency | High | Moderate |

E(A/A˙⁻): One-electron reduction potential .

Key Research Findings

-

Antitumor Activity : Derivatives of 3-Amino-7-chloro-1,2,4-benzotriazine demonstrate hypoxia-selective cytotoxicity 10–100× greater than tirapazamine in murine SCCVII tumor models .

-

Synthetic Modifications : Substitution with electron-donating groups (e.g., -NH₂) enhances stability under physiological conditions, while electron-withdrawing groups (e.g., -Cl) improve DNA-binding affinity .

-

Metabolic Activation : The compound’s cytotoxicity is amplified in hypoxic environments due to preferential reduction by enzymes overexpressed in tumor cells .

Reaction Optimization Strategies

Applications De Recherche Scientifique

Antitumor Activity

3-Amino-7-chloro-1,2,4-benzotriazine derivatives, particularly tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide), exhibit promising antitumor properties. Research indicates that these compounds demonstrate hypoxia-selective cytotoxicity , meaning they preferentially target cancer cells in low-oxygen environments, which are common in solid tumors. Studies have shown that tirapazamine can induce DNA strand cleavage under hypoxic conditions through redox cycling mechanisms, making it a candidate for cancer therapies aimed at hypoxic tumors .

Herbicidal Activity

This compound has been studied for its herbicidal properties. The compound and its derivatives have shown effectiveness against various weed species, making them valuable in agricultural settings. The herbicidal action is attributed to their ability to inhibit specific biochemical pathways in plants .

Antimicrobial Properties

Historically, benzotriazine derivatives were recognized for their antimicrobial activities. They have been investigated for their potential use in controlling plant pathogens and enhancing crop yield by reducing disease incidence . This application is particularly relevant in integrated pest management strategies.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving nitrobenzene derivatives and guanidine salts under basic conditions. Improved synthetic routes have been developed to enhance yield and simplify processes .

Case Studies on Derivatives

A series of studies have focused on synthesizing various derivatives of 3-amino-1,2,4-benzotriazine to optimize their biological activity. For instance:

- Tirapazamine Derivatives : These derivatives have been synthesized and tested for enhanced cytotoxicity against cancer cell lines under hypoxic conditions.

- Herbicidal Variants : Modifications to the benzotriazine structure have resulted in compounds with improved herbicidal activity against specific weed species.

Comparative Data Table

Mécanisme D'action

The mechanism of action of 3-Amino-7-chloro-1,2,4-benzotriazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparaison Avec Des Composés Similaires

3-Amino-1,2,4-benzotriazine: Lacks the chlorine substitution at the 7-position.

7-Chloro-1,2,4-benzotriazine: Lacks the amino group at the 3-position.

3,7-Dichloro-1,2,4-benzotriazine: Contains an additional chlorine substitution at the 3-position.

Uniqueness: 3-Amino-7-chloro-1,2,4-benzotriazine is unique due to the presence of both the amino group and the chlorine atom, which confer distinct chemical reactivity and biological activity.

Activité Biologique

3-Amino-7-chloro-1,2,4-benzotriazine (commonly referred to as 3-Amino-BTZ) is a heterocyclic compound recognized for its significant biological activities, particularly in the field of medicinal chemistry. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an amino group at the 3-position and a chlorine atom at the 7-position of the benzotriazine ring. Its molecular formula is C7H6ClN5. The compound's structure is pivotal for its biological activity, particularly its selective cytotoxicity under hypoxic conditions typical in certain tumors.

The primary mechanism of action for 3-Amino-BTZ involves selective cytotoxicity towards hypoxic tumor cells. This selectivity is achieved through the generation of reactive oxygen species (ROS) in low-oxygen environments, leading to cellular damage and apoptosis in cancer cells while sparing normal tissues. The compound operates via a free radical mechanism that targets the unique metabolic pathways present in hypoxic cells .

Key Biochemical Pathways

- Redox Reactions : The compound undergoes redox reactions that facilitate the generation of ROS.

- DNA Interaction : It exhibits DNA strand-cleaving properties that are enhanced under hypoxic conditions .

- Enzymatic Activation : The metabolism of 3-Amino-BTZ is influenced by enzymes such as NADPH:cytochrome P450 reductase, which activate the compound selectively in hypoxic tissues .

Antitumor Activity

Numerous studies have highlighted the antitumor potential of 3-Amino-BTZ derivatives. For instance:

- Tirapazamine Analogs : Research on tirapazamine (a related compound) shows that analogs exhibit hypoxia-selective cytotoxicity against various human cancer cell lines, including MCF-7 and NCI-H460. These compounds demonstrated greater hypoxic cytotoxicity than tirapazamine itself, mediated by DNA damage and activation of apoptotic pathways .

Antimalarial Properties

Recent investigations have suggested potential antimalarial activity for 3-Amino-BTZ analogs. Structural modifications have been explored to enhance their efficacy against malaria parasites, indicating a broader spectrum of biological activity beyond antitumor effects .

Case Studies and Research Findings

The following table summarizes key studies investigating the biological activity of 3-Amino-BTZ and its analogs:

Pharmacokinetics

Pharmacokinetic studies indicate that 3-Amino-BTZ has significant gastrointestinal absorption and can cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies. The compound's pharmacokinetics are crucial for determining its therapeutic applicability in various cancer treatments.

Propriétés

IUPAC Name |

7-chloro-1,2,4-benzotriazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIMFFFWQOYBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202580 | |

| Record name | 1,2,4-Benzotriazine, 3-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-53-0 | |

| Record name | 1,2,4-Benzotriazine, 3-amino-7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5423-53-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Benzotriazine, 3-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.